molecular formula C6H10Cl2N2O2S B2380733 3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride CAS No. 2225141-78-4

3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride

Cat. No.: B2380733
CAS No.: 2225141-78-4
M. Wt: 245.12
InChI Key: YVXRTQUJTPGTMN-UHFFFAOYSA-N
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Description

3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C6H8N2O2S2HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride typically involves the reaction of thiazole derivatives with amino acids under controlled conditions. One common method includes the reaction of 2-aminothiazole with β-alanine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification through recrystallization and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
  • 3-(4-Methyl-1,3-thiazol-2-yl)-1-propanamine dihydrochloride
  • 3-(2-amino-benzothiazol-6-yl)-propionic acid

Uniqueness

3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the thiazole ring and the presence of the amino group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

3-amino-3-(1,3-thiazol-2-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.2ClH/c7-4(3-5(9)10)6-8-1-2-11-6;;/h1-2,4H,3,7H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXRTQUJTPGTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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